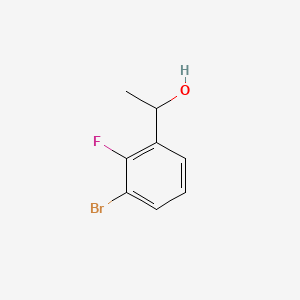

1-(3-Bromo-2-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVPIDFXSBXICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703905 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221715-80-5 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral alcohol 1-(3-Bromo-2-fluorophenyl)ethanol. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, necessitating a thorough understanding of its preparation and analytical profile. This document outlines two primary synthetic routes and details the expected analytical characterization of the target molecule.

Synthesis of this compound

Two principal and reliable methods for the synthesis of this compound are the Grignard reaction starting from 3-bromo-2-fluorobenzaldehyde and the reduction of 1-(3-bromo-2-fluorophenyl)ethanone.

Grignard Reaction Protocol

The Grignard reaction offers a classic and effective method for forming the carbon-carbon bond necessary to construct the ethanol moiety.[1][2] This involves the preparation of a Grignard reagent from methyl magnesium bromide, which then acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-2-fluorobenzaldehyde.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a crystal of iodine and may require gentle heating to start. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Aldehyde: The solution of 3-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3]

Caption: Grignard reaction pathway for the synthesis of this compound.

Reduction of 1-(3-bromo-2-fluorophenyl)ethanone

An alternative and often high-yielding route is the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.[4][5] Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.[6][7]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(3-bromo-2-fluorophenyl)ethanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C with stirring.

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water or a dilute acid (e.g., 1M HCl). The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]

Caption: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data based on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8]

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 1.4 - 1.6 | Doublet | ~6-7 |

| -OH | 2.0 - 4.0 | Broad Singlet | - |

| -CH(OH) | 5.0 - 5.3 | Quartet | ~6-7 |

| Aromatic-H | 7.0 - 7.6 | Multiplet | - |

Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.[9]

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | 23 - 27 |

| -CH(OH) | 68 - 72 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-F | 158 - 162 (with C-F coupling) |

| Other Aromatic C | 125 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | 2850 - 3000 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1050 - 1260 | Strong |

| C-F | 1000 - 1400 | Strong |

| C-Br | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.[11]

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | 218 |

| [M]⁺ (with ⁸¹Br) | 220 |

| [M-CH₃]⁺ | 203/205 |

| [M-H₂O]⁺ | 200/202 |

Data Presentation

The following tables summarize the key physical and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |

Table 2: Summary of Expected Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Doublet for -CH₃, Quartet for -CH(OH), Multiplet for aromatic protons |

| ¹³C NMR | Signals for aliphatic and aromatic carbons, with characteristic C-F coupling |

| IR | Strong, broad O-H stretch; Strong C-O stretch; C-F and C-Br stretches |

| MS | Molecular ion peaks at m/z 218 and 220 in a ~1:1 ratio |

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical progression from starting materials to the final, purified, and well-characterized product.

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the outlined protocols based on their specific laboratory conditions and available resources.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 3. NaBH4 | PPT [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. Alcohols | OpenOChem Learn [learn.openochem.org]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

Technical Guide: Physicochemical Properties of 1-(3-Bromo-2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-fluorophenyl)ethanol is a halogenated aromatic alcohol. Its chemical structure incorporates a phenyl ring substituted with a bromine atom, a fluorine atom, and an ethanol group, rendering it a chiral molecule. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both bromine and fluorine atoms offers multiple reaction sites for further functionalization, making it a versatile building block in medicinal chemistry. Understanding its physicochemical properties is crucial for its effective application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic routes, predicting its behavior in different solvent systems, and for its characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | [1][2][3] |

| Molecular Weight | 219.05 g/mol | [1][2][3] |

| CAS Number | 1221715-80-5 | [3] |

| Appearance | Liquid | [4] |

| Boiling Point | 271.0 ± 25.0 °C (Predicted) | [1][2] |

| Density | 1.562 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

| LogP | 2.6415 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.

Experimental Protocol: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone

This procedure details a general method for the reduction of a substituted acetophenone to the corresponding ethanol derivative using a chemical reducing agent.

Materials:

-

1-(3-bromo-2-fluorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-bromo-2-fluorophenyl)ethanone (1 equivalent) in a mixture of methanol and dichloromethane (a common ratio is 1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.5 to 2 equivalents) to the solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Allow the mixture to warm to room temperature and then transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The coupling patterns will be complex due to the presence of both bromine and fluorine substituents.

-

Methine Proton (-CHOH): A quartet or a doublet of doublets is expected for the proton attached to the carbon bearing the hydroxyl group (typically δ 4.8-5.5 ppm), coupled to the methyl protons and potentially the hydroxyl proton.

-

Methyl Protons (-CH₃): A doublet will be observed for the three protons of the methyl group (typically δ 1.4-1.6 ppm), coupled to the methine proton.

-

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can vary depending on the concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F), and smaller couplings will be observed for carbons at two and three bonds away. The carbon attached to bromine will also have a characteristic chemical shift.

-

Methine Carbon (-CHOH): The signal for the carbon bearing the hydroxyl group is expected in the range of δ 65-75 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically in the range of δ 20-25 ppm.

IR (Infrared) Spectroscopy

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[7]

-

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[8]

-

C-H Stretch (Aliphatic): Absorption bands for the aliphatic C-H stretching vibrations of the methyl and methine groups are expected just below 3000 cm⁻¹.[8]

-

C=C Stretch (Aromatic): Medium to weak absorption bands for the aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[7]

-

C-O Stretch: A strong absorption band for the C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.

-

C-Br and C-F Stretches: Absorptions for the C-Br and C-F stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes have nearly equal natural abundance).[9] The molecular weight is 219.05, so peaks around m/z 218 and 220 are expected.

-

Fragmentation: Common fragmentation patterns would include the loss of a methyl group (CH₃), a water molecule (H₂O), and cleavage of the C-C bond between the aromatic ring and the ethanol side chain.

Logical Relationships and Workflow

The following diagram illustrates the central role of this compound as a synthetic intermediate, connecting its fundamental properties to its synthesis and potential applications.

Conclusion

This compound is a key synthetic intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide provides a foundational understanding of this compound for professionals engaged in synthetic chemistry and drug development, highlighting the essential data required for its handling, characterization, and application in creating more complex molecules.

References

- 1. 2-(3-broMo-2-fluorophenyl)ethanol CAS#: 1201641-02-2 [m.chemicalbook.com]

- 2. 2-(3-broMo-2-fluorophenyl)ethanol CAS#: 1201641-02-2 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-(3-Bromo-2-methylphenyl)ethanol | 1593373-10-4 [sigmaaldrich.com]

- 5. minio.scielo.br [minio.scielo.br]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3-Bromo-2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3-Bromo-2-fluorophenyl)ethanol. Due to the limited availability of specific, publicly accessible raw data for this compound, this guide presents expected spectral features based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar molecules.

Molecular Structure and Numbering

The chemical structure of this compound is presented below. The atom numbering scheme is provided to facilitate the assignment of NMR signals.

Figure 1: Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of substituent effects on the phenyl ring and typical chemical shifts for similar structural motifs.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H7 (CH₃) | 1.4 - 1.6 | Doublet (d) | ~6.5 |

| H (OH) | Variable (1.8 - 4.0) | Singlet (s, broad) | - |

| H13 (CH) | 5.1 - 5.3 | Quartet (q) | ~6.5 |

| H4 | 7.0 - 7.2 | Triplet (t) | ~8.0 |

| H5 | 7.3 - 7.5 | Triplet of doublets (td) | ~8.0, ~1.5 |

| H6 | 7.5 - 7.7 | Triplet of doublets (td) | ~8.0, ~1.5 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound are presented below. Chemical shifts (δ) are referenced to TMS at 0.00 ppm. The predictions account for the electronic effects of the bromine, fluorine, and hydroxyethyl substituents on the aromatic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (CH₃) | 23 - 27 |

| C13 (CHOH) | 68 - 72 |

| C3 (C-Br) | 108 - 112 (d, J(C-F) ~15-20 Hz) |

| C4 | 124 - 128 |

| C5 | 129 - 133 |

| C6 | 125 - 129 (d, J(C-F) ~3-5 Hz) |

| C1 | 140 - 144 (d, J(C-F) ~5-8 Hz) |

| C2 (C-F) | 158 - 162 (d, J(C-F) ~240-250 Hz) |

Experimental Protocol for NMR Data Acquisition

A standardized experimental protocol is crucial for obtaining reliable and reproducible NMR data. The following outlines a typical procedure for the characterization of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The probe should be tuned and matched for both ¹H and ¹³C nuclei.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field and achieve sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

Spectroscopic Analysis of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-(3-Bromo-2-fluorophenyl)ethanol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol, aromatic, and halogenated functionalities.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on typical wavenumber ranges for the functional groups present in the molecule.[1][2][3]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| ~3350 | O-H | Stretching | Strong, Broad |

| ~3050 | C-H (Aromatic) | Stretching | Medium |

| ~2970 | C-H (Alkyl) | Stretching | Medium |

| ~1580, ~1470 | C=C (Aromatic) | Stretching | Medium-Strong |

| ~1250 | C-O | Stretching | Strong |

| ~1100 | C-F | Stretching | Strong |

| ~650 | C-Br | Stretching | Medium |

Experimental Protocol: FT-IR Spectroscopy

A standard experimental protocol for obtaining an FT-IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.

-

Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The resulting spectrum is then analyzed to identify the characteristic absorption peaks.

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis of a liquid sample.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]

| m/z (Predicted) | Ion | Comments |

| 218/220 | [C₈H₈BrFO]⁺ | Molecular ion (M⁺) peak, showing the characteristic bromine isotope pattern. |

| 203/205 | [C₇H₅BrFO]⁺ | Loss of a methyl group (•CH₃). |

| 200/202 | [C₈H₆BrF]⁺ | Loss of water (H₂O). |

| 123 | [C₇H₅FO]⁺ | Loss of a bromine radical (•Br). |

| 109 | [C₆H₄FO]⁺ | Further fragmentation of the brominated ring. |

| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage of the ethanol side chain. |

Experimental Protocol: Mass Spectrometry

A typical protocol for analyzing a liquid sample like this compound using electron ionization mass spectrometry (EI-MS) is as follows:

-

Sample Introduction: A small amount of the sample is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, positively charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and elucidate the structure of the compound based on its fragmentation pattern.

Fragmentation Pathway Diagram

Caption: Predicted fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected FT-IR and mass spectral characteristics of this compound. The presented data, while predictive, is based on well-established spectroscopic principles and serves as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development. Experimental verification of these predictions is recommended for definitive structural confirmation and for establishing robust analytical methods for this compound.

References

Crystal Structure Determination of 1-(3-Bromo-2-fluorophenyl)ethanol: Data Unavailability and Analysis of a Related Compound

A comprehensive search of crystallographic databases and scientific literature did not yield any publicly available data on the crystal structure determination of 1-(3-Bromo-2-fluorophenyl)ethanol. Therefore, the requested in-depth technical guide for this specific compound cannot be provided.

However, a detailed crystallographic analysis is available for the closely related compound, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one . This guide will provide a comprehensive overview of its crystal structure determination, adhering to the requested format and technical depth, to serve as a valuable reference for researchers in structural chemistry and drug development.

In-Depth Technical Guide: Crystal Structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

This technical guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, a chalcone derivative.

Data Presentation

The crystallographic data and refinement parameters for (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one are summarized in the tables below. This information provides a quantitative overview of the crystal structure.

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical formula | C₁₅H₁₀BrFO |

| Formula weight | 305.13 |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 7.6032 (7) Å |

| b | 5.9277 (6) Å |

| c | 27.600 (3) Å |

| α | 90° |

| β | 90.662 (3)° |

| γ | 90° |

| Volume | 1242.0 (2) ų |

| Z | 4 |

| Calculated density | 1.632 Mg/m³ |

| Absorption coefficient | 3.31 mm⁻¹ |

| F(000) | 608 |

| Crystal size | 0.49 x 0.44 x 0.33 mm |

| Data collection | |

| θ range for data collection | 1.5 to 28.1° |

| Index ranges | -10 ≤ h ≤ 9, -7 ≤ k ≤ 7, -33 ≤ l ≤ 36 |

| Reflections collected | 9109 |

| Independent reflections | 2983 [R(int) = 0.027] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2983 / 0 / 163 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.094 |

| R indices (all data) | R₁ = 0.041, wR₂ = 0.101 |

| Largest diff. peak/hole | 0.40 and -0.26 e.Å⁻³ |

Experimental Protocols

2.1 Synthesis and Crystallization [2][3][4]

The synthesis of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one was achieved through a Claisen-Schmidt condensation reaction.

-

Reactants: 3′-Bromoacetophenone (1.99 g, 0.01 mol) and 3-fluorobenzaldehyde (1.24 g, 0.01 mol).

-

Solvent: Methanol (20 ml).

-

Catalyst: A catalytic amount of sodium hydroxide (NaOH).

Procedure:

-

3′-Bromoacetophenone and 3-fluorobenzaldehyde were mixed and dissolved in methanol.

-

A catalytic amount of NaOH solution was added dropwise to the stirred mixture.

-

The reaction mixture was stirred for 4 hours at room temperature.

-

The resulting crude solid was collected by filtration.

-

The solid was washed several times with distilled water.

-

The pure chalcone was obtained by recrystallization from methanol.

-

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of the methanol solution.

The reaction yielded a product with a melting point of 311–313 K.[2][4]

2.2 X-ray Data Collection and Structure Refinement [1]

A suitable single crystal was selected and mounted on a Rigaku Saturn724+ diffractometer.

-

Data Collection: The crystal was maintained at 100 K during data collection. The data were collected using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.

Caption: Workflow for the crystal structure determination of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one.

References

Navigating Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 1-(3-Bromo-2-fluorophenyl)ethanol

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core solubility and stability studies of the novel compound 1-(3-Bromo-2-fluorophenyl)ethanol. While specific experimental data for this compound is not publicly available, this guide outlines the critical experimental protocols and theoretical framework necessary to characterize its physicochemical properties. Understanding these attributes is paramount for predicting a compound's behavior in biological systems and for its successful development into a viable therapeutic agent.

Introduction to this compound

This compound is a halogenated aromatic alcohol with potential applications in medicinal chemistry. Its structure, featuring a bromo and a fluoro substituent on the phenyl ring, suggests that it may exhibit desirable pharmacological properties. However, the journey from a promising lead compound to a clinical candidate is contingent on a thorough understanding of its fundamental physicochemical characteristics, primarily its solubility and stability. Poor solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of a drug product. This guide details the essential studies required to build a comprehensive physicochemical profile of this compound.

Solubility Studies: A Foundation for Preclinical Development

Solubility is a critical determinant of a drug's absorption and bioavailability. The following sections outline the standard methodologies for assessing the solubility of a new chemical entity like this compound.

Kinetic and Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that can be achieved by adding a concentrated solution in an organic solvent (like DMSO) to an aqueous buffer, followed by a short incubation period.[1][2][3][4] This high-throughput screening method is valuable in early discovery to quickly flag compounds with potential solubility issues.[1][4]

Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[5][6][7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[1][2] This measurement is more relevant for formulation development.[4][7]

Table 1: Recommended Solvents for Solubility Profiling

| Solvent System | Rationale |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |

| Simulated Gastric Fluid (SGF), pH 1.2 | Assesses solubility in the stomach. |

| Simulated Intestinal Fluid (SIF), pH 6.8 | Assesses solubility in the small intestine. |

| Water (degassed) | Baseline aqueous solubility. |

| Ethanol | Common co-solvent in formulations. |

| Dichloromethane | A representative non-polar organic solvent. |

| Propylene Glycol | Common vehicle for preclinical studies. |

| Polyethylene Glycol 400 (PEG 400) | Common excipient in formulations. |

Experimental Protocols for Solubility Determination

This high-throughput method assesses the aqueous solubility of a compound upon its addition from a DMSO stock solution.[4][8]

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the appropriate aqueous buffer (e.g., PBS, pH 7.4).

-

Mix the solution and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[8]

-

Measure the turbidity of the solution using a nephelometer to detect precipitation.

-

Alternatively, for UV spectroscopy, filter the solution to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.[8]

-

Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve.

This method determines the equilibrium solubility of the compound.[2]

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Stability Studies: Ensuring Compound Integrity

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products.[9][10] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation pathways.[11]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to various conditions to predict its stability and to develop stability-indicating analytical methods.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Assess stability in acidic environments (e.g., stomach). |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Assess stability in basic environments (e.g., intestine). |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Evaluate susceptibility to oxidation. |

| Thermal Degradation | Solid compound at 80°C for 48 hours | Determine the impact of high temperatures on the solid state. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16] | Assess degradation upon exposure to light. |

Experimental Protocol for Forced Degradation

Protocol:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid compound is used.

-

For hydrolytic and oxidative studies, incubate the solutions at the specified temperatures for the designated time. A control sample in a neutral solvent should be kept at the same temperature.

-

For thermal stability, place the solid compound in a temperature-controlled oven.

-

For photostability, expose the solid compound to a light source that meets ICH Q1B requirements, with a dark control sample stored under the same conditions to separate the effects of light and heat.[17]

-

At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization for acid/base hydrolysis).

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. evotec.com [evotec.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 16. database.ich.org [database.ich.org]

- 17. ikev.org [ikev.org]

Theoretical and Computational Analysis of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of the chemical properties of 1-(3-Bromo-2-fluorophenyl)ethanol. Due to its status as a novel or sparsely documented compound, this guide synthesizes information from closely related analogs and established computational methodologies to predict its spectroscopic characteristics, outline a plausible synthetic route, and detail a robust computational analysis workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and similar halogenated phenyl ethanols for applications in medicinal chemistry and materials science.

Introduction

Halogenated aromatic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by halogen substituents. The presence of bromine and fluorine on a phenyl ethanol scaffold, as in this compound, is expected to influence its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide presents a detailed theoretical framework for understanding the molecular structure and properties of this compound.

Predicted Physicochemical and Spectroscopic Data

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are crucial for applications in drug development and chemical synthesis.

| Property | Predicted Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid |

| Solubility | Predicted to be soluble in common organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate) and sparingly soluble in water. |

| XLogP3 | ~2.5-3.0 (Estimated based on similar structures) |

Predicted Spectroscopic Data

The following tables outline the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.50 | Doublet (d) | 3H | -CH₃ | Coupling to the methine proton. |

| ~2.0-3.0 | Singlet (s) | 1H | -OH | Chemical shift can vary with concentration and solvent. |

| ~5.0-5.2 | Quartet (q) | 1H | -CH(OH)- | Coupling to the methyl protons. |

| ~7.0-7.6 | Multiplet (m) | 3H | Aromatic Protons | Complex splitting pattern due to Br and F substitution. |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~25 | -CH₃ | |

| ~70 | -CH(OH)- | |

| ~115-145 | Aromatic Carbons | Six distinct signals are expected due to the substitution pattern. |

| ~(Varies) | C-F | Large coupling constant (¹JCF) is expected. |

| ~(Varies) | C-Br |

Table 3: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3350 | O-H stretch (alcohol) | Broad, Strong |

| ~3050-2850 | C-H stretch (aromatic & aliphatic) | Medium |

| ~1570-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1250-1150 | C-F stretch | Strong |

| ~1070 | C-O stretch (secondary alcohol) | Strong |

| ~700-550 | C-Br stretch | Medium |

Experimental Protocols

Synthesis of this compound

The most plausible synthetic route to this compound is the reduction of its corresponding ketone, 3'-Bromo-2'-fluoroacetophenone. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mildness and selectivity for ketones.[1][2][3]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-Bromo-2'-fluoroacetophenone (1.0 eq.) in methanol (10-15 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.[4]

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the key functional groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Computational Studies

Computational chemistry provides valuable insights into the molecular properties of this compound. Density Functional Theory (DFT) is a powerful method for these investigations.

Computational Methodology

A typical computational protocol for studying this molecule would involve the following steps:

-

Structure Optimization: The initial 3D structure of this compound is built and then its geometry is optimized using DFT. The B3LYP functional is a widely used and reliable choice for this purpose. A suitable basis set, such as 6-311G(d,p) or 6-311++G(d,p), should be employed to accurately describe the electronic structure, especially for the halogen atoms.[5][6]

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated. These properties provide insights into the molecule's reactivity and potential interaction sites.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Computational Analysis Workflow

This diagram outlines the steps involved in the theoretical and computational analysis of the target molecule.

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. By leveraging data from analogous compounds and established computational methods, we have outlined its predicted properties and provided detailed protocols for its synthesis and analysis. This information is intended to facilitate further experimental and computational research into this and other novel halogenated compounds for a variety of scientific applications. Future work should focus on the experimental validation of the predicted data presented herein.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

Chiral Properties of 1-(3-Bromo-2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chiral properties of 1-(3-Bromo-2-fluorophenyl)ethanol and the established methodologies for their characterization. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document focuses on the theoretical framework and practical approaches for its synthesis, chiral resolution, and the determination of its absolute configuration. The content herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate the stereochemistry of this and similar chiral alcohols, which are valuable building blocks in medicinal chemistry.

Introduction

Chirality is a critical consideration in drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.[1] The molecule this compound possesses a single stereocenter at the carbinol carbon, and therefore exists as a pair of enantiomers, (R)- and (S)-1-(3-Bromo-2-fluorophenyl)ethanol. The presence of bromine and fluorine atoms on the phenyl ring can influence its interaction with biological targets, making the stereochemically pure isomers of significant interest for pharmaceutical research.

Synthesis of Racemic this compound

The synthesis of racemic this compound typically proceeds through the reduction of the corresponding ketone, 1-(3-bromo-2-fluorophenyl)ethanone.

Experimental Protocol: Reduction of 1-(3-bromo-2-fluorophenyl)ethanone

Materials:

-

1-(3-bromo-2-fluorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(3-bromo-2-fluorophenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

-

The product can be further purified by column chromatography on silica gel.

Chiral Resolution of this compound

The separation of the enantiomers of racemic this compound can be achieved through several methods, most commonly via diastereomeric salt crystallization or chiral chromatography.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-O-acetylmandelic acid)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

-

Filtration apparatus

-

Base (e.g., sodium hydroxide)

-

Acid (e.g., hydrochloric acid)

Procedure:

-

Dissolve the racemic alcohol in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. The less soluble diastereomer will crystallize out first.

-

The enantiomeric purity of the crystallized salt can be assessed by analytical methods after liberating the alcohol.

-

To recover the enantiomerically enriched alcohol, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the resolving agent, making it water-soluble.

-

Extract the liberated alcohol with an organic solvent.

-

Dry the organic extract, and remove the solvent to obtain the enantiomerically enriched alcohol.

-

The other enantiomer can be recovered from the mother liquor by a similar workup after acidification.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized for baseline separation.

Procedure:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

The two enantiomers will elute at different retention times.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

Determination of Absolute Configuration

The absolute configuration (R or S) of the separated enantiomers must be determined experimentally.

X-ray Crystallography

Unambiguous determination of the absolute configuration can be achieved by single-crystal X-ray diffraction analysis of an enantiomerically pure crystal or a crystal of a diastereomeric salt.

Spectroscopic and Chemical Correlation Methods

In the absence of suitable crystals, spectroscopic methods like Circular Dichroism (CD) or comparison of the sign of optical rotation with known compounds of similar structure can provide a tentative assignment. Chemical correlation to a compound of known absolute configuration is another established method.

Quantitative Data

As specific experimental data for this compound is not available, the following tables are presented as templates for data presentation once the necessary experiments are conducted.

Table 1: Hypothetical Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) |

| Enantiomer 1 | tR1 |

| Enantiomer 2 | tR2 |

Table 2: Hypothetical Specific Rotation Data

| Enantiomer | Configuration | Specific Rotation [α]D20 (c=1, CHCl₃) |

| Enantiomer 1 | (R) or (S) | value |

| Enantiomer 2 | (S) or (R) | value |

Visualizations

The following diagrams illustrate the general workflows for the synthesis and chiral resolution of this compound.

Caption: Synthetic pathway to racemic this compound.

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Conclusion

While this compound is a commercially available compound, detailed information on its chiral properties is currently lacking in the scientific literature. This guide provides a comprehensive overview of the standard and effective methodologies that can be employed to synthesize, resolve, and characterize the enantiomers of this potentially valuable chiral building block. The experimental protocols and data presentation formats outlined here serve as a practical resource for researchers in the pharmaceutical and chemical sciences to unlock the stereochemical details of this and other novel chiral molecules.

References

An In-depth Technical Guide to the Formation of 1-(3-Bromo-2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-(3-Bromo-2-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The document details two principal mechanistic pathways: the reduction of a ketone precursor and the Grignard reaction. Each method is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction mechanism.

Core Synthesis Pathways

The formation of this compound can be effectively achieved through two distinct and reliable synthetic strategies. The first involves the synthesis of the precursor ketone, 3-bromo-2-fluoroacetophenone, followed by its reduction. The second pathway utilizes a Grignard reagent to form the desired secondary alcohol.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound via the two primary methods.

| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Pathway 1: Ketone Reduction | ||||||

| Synthesis of 3-Bromo-2-fluoroacetophenone | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | Methylmagnesium bromide | Tetrahydrofuran | 97 | >98 | [1] |

| Reduction to this compound | 3-Bromo-2-fluoroacetophenone | Sodium borohydride | Methanol | ~95 | >98 | [2] |

| Pathway 2: Grignard Reaction | ||||||

| Synthesis of 3-Bromo-2-fluorobenzaldehyde | 1-Bromo-2-fluoro-3-(bromomethyl)benzene | Hexamethylenetetramine, Acetic acid, Water | Chloroform | 85-90 | >98 | |

| Formation of this compound | 3-Bromo-2-fluorobenzaldehyde | Methylmagnesium bromide | Diethyl ether | >98 | >98 | [3] |

Experimental Protocols

Pathway 1: Ketone Reduction

This pathway involves two main stages: the synthesis of the intermediate ketone, 3-bromo-2-fluoroacetophenone, and its subsequent reduction to the target alcohol.

1.1 Synthesis of 3-Bromo-2-fluoroacetophenone

This procedure is adapted from the general principles of Weinreb ketone synthesis.

-

Materials:

-

3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Methylmagnesium bromide (3 M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (1.2 eq) to the cooled solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the pH reaches 1.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-bromo-2-fluoroacetophenone as a yellow oil.[1]

-

1.2 Reduction of 3-Bromo-2-fluoroacetophenone

This protocol utilizes the mild reducing agent sodium borohydride.[2]

-

Materials:

-

3-Bromo-2-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-2-fluoroacetophenone (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-30 minutes, maintaining the low temperature.

-

After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Pathway 2: Grignard Reaction

This pathway involves the formation of a Grignard reagent and its subsequent reaction with an aldehyde.

2.1 Synthesis of 3-Bromo-2-fluorobenzaldehyde

A common method for the synthesis of this aldehyde is the Sommelet reaction.

-

Materials:

-

1-Bromo-2-fluoro-3-(bromomethyl)benzene

-

Hexamethylenetetramine

-

50% Acetic acid in water

-

Chloroform

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2-fluoro-3-(bromomethyl)benzene (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (1.1 eq) to the solution and stir at room temperature for 3 hours.

-

A white precipitate will form. Filter the solid and wash with chloroform.

-

Suspend the collected solid in 50% aqueous acetic acid.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-2-fluorobenzaldehyde.

-

2.2 Grignard Reaction with 3-Bromo-2-fluorobenzaldehyde

This protocol describes the reaction of 3-bromo-2-fluorobenzaldehyde with methylmagnesium bromide.[3]

-

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Bromomethane

-

3-Bromo-2-fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

-

Procedure:

-

Preparation of Methylmagnesium Bromide:

-

Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromomethane solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining bromomethane solution dropwise to maintain a gentle reflux.

-

After addition, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

-

-

Mandatory Visualization

The following diagrams illustrate the two primary synthetic pathways for the formation of this compound.

Caption: Synthetic routes to this compound.

Caption: Experimental workflows for synthesis.

References

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 1-(3-Bromo-2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-fluorophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly for the preparation of complex molecular architectures in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a secondary alcohol, a bromine atom, and a fluorine atom on a phenyl ring, allows for a diverse range of chemical transformations. The strategic placement of the bromo and fluoro substituents influences the reactivity of the aromatic ring and provides handles for cross-coupling and nucleophilic substitution reactions, respectively. The chiral hydroxyl group is a key feature for introducing stereocenters, which is often crucial for biological activity.

This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for its key transformations and a summary of relevant quantitative data.

Key Synthetic Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The alcohol moiety can be oxidized to the corresponding ketone, providing a different reactive handle. The bromine atom is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can modulate the electronic properties of the molecule and influence its metabolic stability and binding affinity to biological targets.

A critical application of this compound is in the synthesis of chiral molecules. The secondary alcohol can be resolved to obtain enantiomerically pure forms, which are often required for the development of active pharmaceutical ingredients (APIs).

Experimental Protocols

Oxidation of this compound to 1-(3-Bromo-2-fluorophenyl)ethanone

This protocol describes the conversion of the secondary alcohol to the corresponding ketone, a common transformation that opens up further synthetic possibilities.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration and solvent evaporation

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-bromo-2-fluorophenyl)ethanone.

Expected Yield: >90%

Suzuki Cross-Coupling Reaction

This protocol details the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid to form a biaryl compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methylphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed toluene and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the key transformations of this compound. Please note that yields can vary depending on the specific substrate and reaction conditions.

| Reaction Name | Reagents | Product | Typical Yield (%) |

| Oxidation | PCC, DCM | 1-(3-Bromo-2-fluorophenyl)ethanone | >90 |

| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 1-(2-Fluoro-[1,1'-biphenyl]-3-yl)ethanol derivative | 70-85 |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Key reactions of this compound.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

Application Notes and Protocols for 1-(3-Bromo-2-fluorophenyl)ethanol: A Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-fluorophenyl)ethanol is a valuable chiral building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse and complex drug candidates. The presence of a bromo group, a fluoro substituent, and a secondary alcohol on the phenyl ring allows for a range of chemical modifications. This strategic combination of functional groups makes it an attractive starting material for creating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The fluorophenyl group is a common motif in many pharmaceuticals, often enhancing metabolic stability and binding affinity.

Key Applications in Pharmaceutical Development

The unique structural features of this compound make it a versatile intermediate for the synthesis of a variety of pharmaceutical scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The secondary alcohol can be oxidized to a ketone, used in etherification reactions, or serve as a chiral center for stereospecific synthesis.

Potential Therapeutic Areas:

-

Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

-

Neurological Disorders: For the synthesis of compounds targeting receptors and enzymes in the central nervous system.

-

Inflammatory Diseases: As a building block for anti-inflammatory agents.

Data Presentation: Representative Transformations

The following tables summarize quantitative data for typical reactions performed on aryl halides and secondary alcohols, providing expected yields for derivatization of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C | Biaryl derivative | 75-95% |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | Arylamine derivative | 70-90% |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Arylalkyne derivative | 80-98% |

| Oxidation | PCC, CH₂Cl₂ | 3-Bromo-2-fluorophenyl)ethanone | 85-95% |

| Etherification (Williamson) | Alkyl halide, NaH, THF | Ether derivative | 60-80% |

| Esterification | Acyl chloride, Pyridine, CH₂Cl₂ | Ester derivative | 90-98% |

Experimental Protocols

The following are detailed, generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for specific substrates.